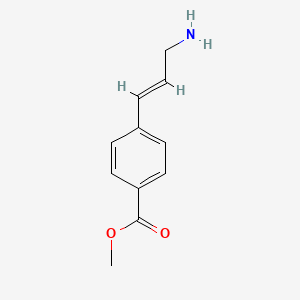![molecular formula C13H8F3N3O4 B13481787 (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound with significant applications in chemical biology and materials science. It is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group, making it a valuable tool in photoaffinity labeling and other biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves the reaction of 3-(trifluoromethyl)diazirine with 2,5-dioxopyrrolidin-1-yl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazirine ring allows for substitution reactions, particularly under UV light.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the identification of protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical probes.
作用機序
The compound exerts its effects primarily through the diazirine ring, which can form covalent bonds with target molecules upon exposure to UV light. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
- (2,5-Dioxopyrrolidin-1-yl) 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- (3-(1,1-Difluoroprop-2-yn-1-yl)-3H-diazirin-3-yl)methanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its specific combination of a diazirine ring and a trifluoromethyl group, which enhances its stability and reactivity under UV light. This makes it particularly valuable for photoaffinity labeling and other applications requiring precise molecular interactions .
特性
分子式 |
C13H8F3N3O4 |
|---|---|
分子量 |
327.21 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)12(17-18-12)8-3-1-2-7(6-8)11(22)23-19-9(20)4-5-10(19)21/h1-3,6H,4-5H2 |
InChIキー |
RFNLEGVSHWYYKG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C3(N=N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


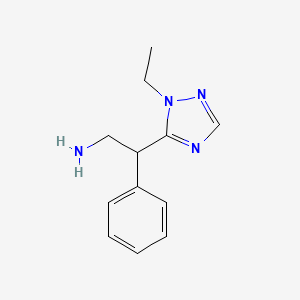
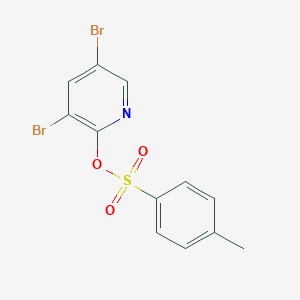

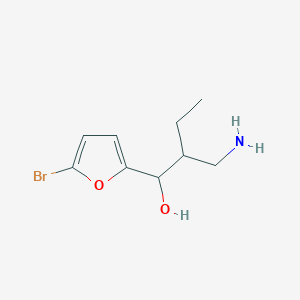

![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
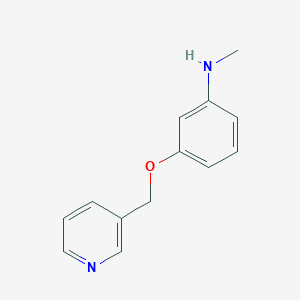

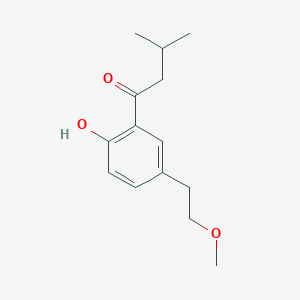
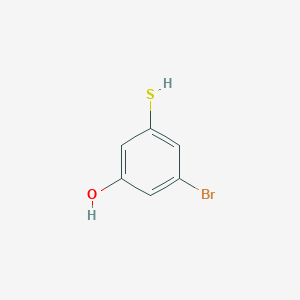
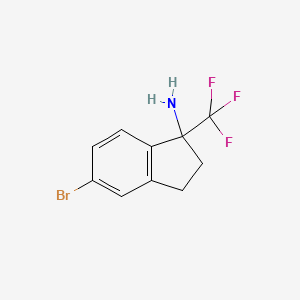
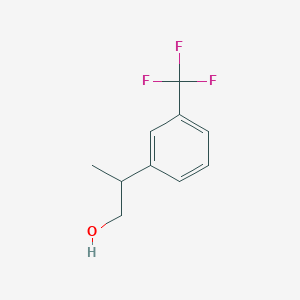
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
